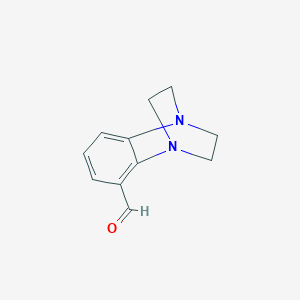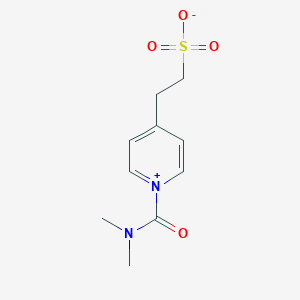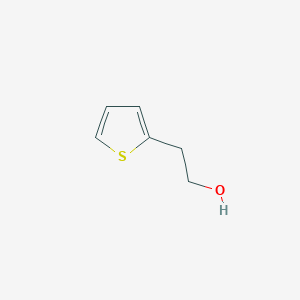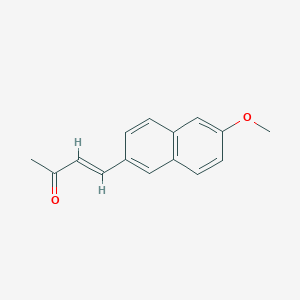
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
Descripción general
Descripción
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is a chemical compound that has been studied for its potential applications in various fields, including pharmaceuticals and analytical chemistry. It is known for its role as a fluorogenic labeling reagent in the high-performance liquid chromatography (HPLC) of biologically important thiols, such as glutathione and cysteine, which are crucial in biological systems .
Synthesis Analysis
The synthesis of related compounds, such as 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, has been explored in the literature. Various synthetic procedures exist, with some using environmentally benign substitutes for traditional methylating reagents due to toxicological concerns . Additionally, the synthesis of related naphthalene derivatives has been reported, where compounds have been prepared by refluxing with glacial acetic acid in the presence of fused ZnCl2 and further reactions with other reagents .
Molecular Structure Analysis
Experimental and theoretical studies have been conducted on 4-(6-methoxynaphthalen-2-yl)butan-2-one, using FT-Raman and FT-IR spectroscopy, as well as density functional theory (DFT) calculations. These studies provide detailed vibrational assignments and insights into the intramolecular contacts using natural bond orbital (NBO) and natural localized molecular orbital (NLMO) analysis. The molecular electrostatic potential surface (MESP) and Frontier molecular orbitals (FMOs) have also been investigated, offering a comprehensive understanding of the molecule's electronic structure .
Chemical Reactions Analysis
The compound's reactivity has been explored in the context of its use as a fluorogenic labeling reagent for thiols. It reacts selectively and rapidly with thiols to form fluorescent adducts, which can be separated and detected using HPLC . Additionally, the interaction of related organochromium compounds with acetylenes has been studied, revealing novel reactions and providing insights into the mechanism of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(6-methoxynaphthalen-2-yl)butan-2-one have been characterized through various spectroscopic techniques and theoretical calculations. The UV-Vis spectrum, recorded in methanol solution, along with energy, wavelength, and oscillator strength calculations, align with experimental findings. Thermodynamic properties at different temperatures have been calculated, contributing to the understanding of the compound's stability and reactivity under various conditions .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
-
Cancer Research
- Antibacterial Research
- Application : This compound has been used in the synthesis of propanamide derivatives with expected antibacterial activity . These derivatives were evaluated for their potential antibacterial activity against five known strains of bacteria, including three Gram-positive strains (Streptococcus pneumonia, Bacillus subtilis and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Salmonella typhimurium) .
- Results : Some of the synthesized compounds exhibited potent antibacterial activity against the test strains of bacteria, showing more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) .
-
Synthesis of New Compounds
-
Anti-Gastric Cancer Research
Propiedades
IUPAC Name |
(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKROFHKPKRFPM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one | |
CAS RN |
127053-22-9 | |
| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



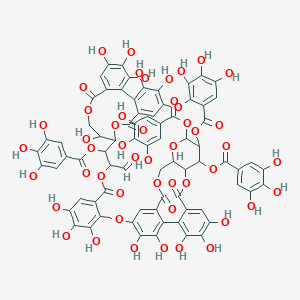
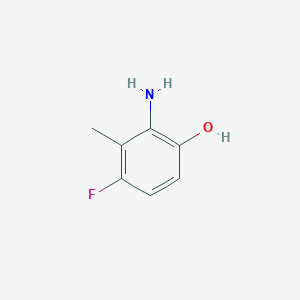
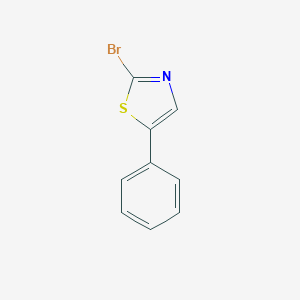
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
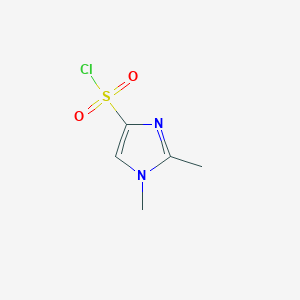
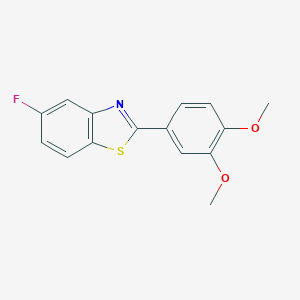
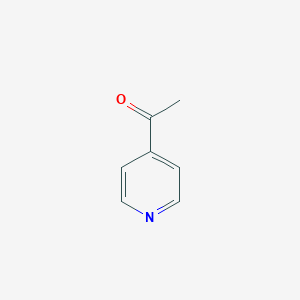
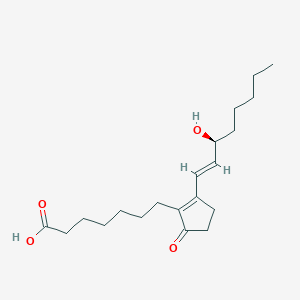
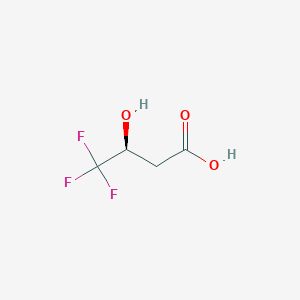
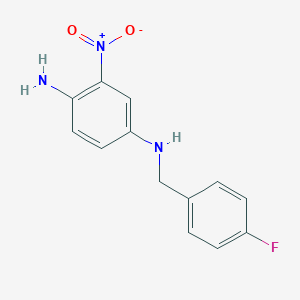
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
